molecular formula C16H14F4N4 B6124034 3-(4-fluorophenyl)-N,N,5-trimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-fluorophenyl)-N,N,5-trimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B6124034
M. Wt: 338.30 g/mol
InChI Key: XEULSNWILSXHLV-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-N,N,5-trimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is also known as PHTPP . It is a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα . PHTPP has been used to distinguish the various activities of the two estrogen receptors .


Synthesis Analysis

A synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . This strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . These optimized conditions were successfully extended to the synthesis of 7-, 8- and 9-arylated pyrimido[1,2-b]indazol-2-ones from their corresponding brominated starting materials .


Physical And Chemical Properties Analysis

The melting point of a similar compound was found to be 249 °C . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Antitumor Applications

Pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their antitumor properties . They act as scaffolds in drug discovery, particularly in the development of anticancer agents . The presence of fluorine atoms often enhances the bioavailability and metabolic stability of pharmaceuticals, making this compound a potential candidate for antitumor drug design.

Enzymatic Inhibition

These derivatives exhibit enzymatic inhibitory activity , which is crucial in the treatment of various diseases, including cancer . By inhibiting specific enzymes, they can interfere with the metabolic pathways essential for tumor growth and survival.

Material Science

In material science, the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives are of great interest . Their ability to absorb and emit light can be harnessed in the development of new materials for electronic and photonic applications.

Organic Synthesis

The compound’s structural motif is beneficial in organic synthesis . It provides a rigid and planar N-heterocyclic system that can be used to create diverse molecular architectures . This versatility is valuable for synthesizing novel organic compounds with desired properties.

Drug Design and Discovery

The synthetic versatility of pyrazolo[1,5-a]pyrimidine derivatives allows for structural modifications , which are pivotal in combinatorial library design and drug discovery . This compound, with its unique substituents, could lead to the development of new drugs with improved efficacy and safety profiles.

CDK2 Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as novel inhibitors of cyclin-dependent kinase 2 (CDK2) , an enzyme that is a target for cancer therapy . Inhibiting CDK2 can halt the proliferation of tumor cells, offering a pathway for the development of targeted cancer treatments.

Antimicrobial Activity

The antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives has been explored, with some compounds showing effectiveness against various bacterial strains . This compound’s structural features may contribute to its antimicrobial activity, which could be optimized for therapeutic use.

Photophysical Studies

Due to their significant photophysical properties , these compounds are also studied for their potential applications in optoelectronics and as fluorescent probes . Their ability to interact with light makes them suitable for use in sensors and imaging technologies.

Mechanism of Action

PHTPP reduces FSH-mediated cAMP production by 80% (p<0.01) while it has no effect on basal cAMP . PHTPP (10 -6 M) inhibits E2-stimulated ERβ activity, but does not suppress E2-stimulated ERα activity .

Future Directions

The pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry due to their significant biological properties . They have high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

3-(4-fluorophenyl)-N,N,5-trimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F4N4/c1-9-8-12(23(2)3)24-15(21-9)13(14(22-24)16(18,19)20)10-4-6-11(17)7-5-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEULSNWILSXHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N(C)C)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-N,N,5-trimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

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